An In-depth Technical Guide to the Synthesis and Characterization of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone
An In-depth Technical Guide to the Synthesis and Characterization of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone
This guide offers a comprehensive technical overview for the synthesis and characterization of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone, a valuable chemical intermediate. Known also as 1-(3-methoxybenzoyl)pyrrolidine, this molecule belongs to the amide class of compounds, which are foundational in numerous areas of chemical and pharmaceutical research. The pyrrolidine motif is a prevalent feature in many biologically active molecules, influencing properties such as solubility and receptor affinity.[1] This document provides researchers, scientists, and drug development professionals with a robust framework, detailing a reliable synthetic pathway, in-depth characterization methodologies, and the underlying scientific principles that govern the experimental choices.
Core Synthesis: Amide Bond Formation via Nucleophilic Acyl Substitution
The synthesis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone is most efficiently achieved through the acylation of pyrrolidine with 3-methoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often referred to as the Schotten-Baumann reaction.[2]
Mechanistic Rationale
The reaction mechanism is initiated by the nucleophilic attack of the secondary amine (pyrrolidine) on the highly electrophilic carbonyl carbon of the acyl chloride (3-methoxybenzoyl chloride). The lone pair of electrons on the nitrogen atom of pyrrolidine acts as the nucleophile. This attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as triethylamine or an excess of pyrrolidine itself, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.
Detailed Experimental Protocol
Materials:
-
3-Methoxybenzoyl chloride (1.0 eq)[3]
-
Pyrrolidine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 3-methoxybenzoyl chloride (1.0 eq) and anhydrous dichloromethane.
-
Initial Cooling: Cool the solution to 0°C using an ice bath. This is done to control the initial exothermic reaction upon addition of the amine.
-
Reagent Addition: In a separate flask, prepare a solution of pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane. Add this solution dropwise to the stirring acyl chloride solution over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 8-16 hours.[2]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (3-methoxybenzoyl chloride) is fully consumed.
-
Aqueous Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing:
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes as the eluent, to afford the pure (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.
Comprehensive Characterization
To confirm the identity, structure, and purity of the synthesized product, a suite of analytical techniques is employed. High-resolution mass spectrometry is a powerful tool for this purpose, providing high selectivity and mass accuracy.[4]
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of the final product.
Expected Analytical Data
The following tables summarize the physical properties and expected spectral data for (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Synonym | 1-(3-methoxybenzoyl)pyrrolidine | [5] |
| CAS Number | 207558-39-2 | [5][6] |
| Molecular Formula | C₁₂H₁₅NO₂ | [5][6] |
| Molecular Weight | 205.26 g/mol | [6] |
| Appearance | Colorless to Yellow Liquid or Semi-Solid | [5] |
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.30 | t, J = 7.8 Hz | 1H | Ar-H (C5) | Aromatic proton coupled to two neighbors. |
| ~7.05 | m | 2H | Ar-H (C4, C6) | Aromatic protons in a complex multiplet. |
| ~6.90 | m | 1H | Ar-H (C2) | Aromatic proton shifted upfield by methoxy group. |
| ~3.85 | s | 3H | -OCH₃ | Singlet for the methoxy group protons.[7] |
| ~3.60 | t, J = 6.8 Hz | 2H | N-CH₂ (Pyrrolidine) | Protons adjacent to nitrogen, deshielded. |
| ~3.45 | t, J = 6.8 Hz | 2H | N-CH₂ (Pyrrolidine) | Protons adjacent to nitrogen, potentially distinct due to rotational hindrance. |
| ~1.90 | m | 4H | -CH₂ -CH₂ - (Pyrrolidine) | Overlapping multiplets for the other two methylene groups in the pyrrolidine ring. |
Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~170.0 | C =O (Amide) | Carbonyl carbon, highly deshielded. |
| ~159.5 | C -OCH₃ (Aromatic) | Aromatic carbon attached to the electron-donating methoxy group. |
| ~137.5 | C -C=O (Aromatic) | Quaternary aromatic carbon attached to the carbonyl group. |
| ~129.5 | Ar-C H | Aromatic methine carbon. |
| ~118.0 | Ar-C H | Aromatic methine carbon. |
| ~115.0 | Ar-C H | Aromatic methine carbon. |
| ~112.5 | Ar-C H | Aromatic methine carbon, shielded by the methoxy group.[7] |
| ~55.5 | -OC H₃ | Methoxy carbon. |
| ~49.0 | N-C H₂ (Pyrrolidine) | Pyrrolidine carbon adjacent to nitrogen. |
| ~46.0 | N-C H₂ (Pyrrolidine) | The second pyrrolidine carbon adjacent to nitrogen, potentially non-equivalent. |
| ~26.0 | -C H₂- (Pyrrolidine) | Pyrrolidine methylene carbon. |
| ~24.0 | -C H₂- (Pyrrolidine) | The other pyrrolidine methylene carbon. |
Table 4: Mass Spectrometry and IR Spectroscopy Data
| Technique | Expected Result | Rationale |
| Mass Spectrometry (ESI+) | m/z = 206.1181 ([M+H]⁺) | Corresponds to the protonated molecular ion of C₁₂H₁₅NO₂. |
| IR Spectroscopy (cm⁻¹) | ~1630 (strong) | C=O stretch, characteristic of a tertiary amide. |
| ~1260, ~1040 (strong) | C-O stretch of the aryl ether (methoxy group). | |
| ~2850-2960 (medium) | C-H stretches of the aliphatic pyrrolidine ring. |
Safety and Handling
-
3-Methoxybenzoyl chloride is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyrrolidine is a flammable and corrosive liquid.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
References
-
1-(3-Methoxyphenyl)pyrrolidine | C11H15NO | CID 11217561. PubChem. [Link]
-
Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. ResearchGate. [Link]
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Synthesis of 2-[2-(3,4,5-Trimethoxybenzoyloxy)ethyl]pyrrolidine Hydrochloride Controlled by GC-MS. TÜBİTAK Academic Journals. [Link]
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Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. National Criminal Justice Reference Service. [Link]
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Synthesis of substituted pyrrolidines. Diva-Portal.org. [Link]
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CAS 207558-39-2 | (3-Methoxyphenyl)(pyrrolidin-1-yl)methanone. Hoffman Fine Chemicals. [Link]
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Electronic Supplementary Information. Royal Society of Chemistry. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. National Center for Biotechnology Information. [Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]
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Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. [Link]
-
Spectroscopic characterization and crystal structures of two cathinone derivatives. ScienceDirect. [Link]
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